(4E)-4-[(4-chloro-3-nitrophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one
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Overview
Description
(4E)-4-[(4-chloro-3-nitrophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one is a synthetic organic compound known for its potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyrazolone core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(4-chloro-3-nitrophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one typically involves the condensation of 4-chloro-3-nitrobenzaldehyde with 5-methyl-2-phenyl-3-pyrazolone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[(4-chloro-3-nitrophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Oxidized derivatives.
Substitution: Substituted pyrazolone derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4E)-4-[(4-chloro-3-nitrophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents targeting specific biological pathways.
Medicine
In medicinal chemistry, this compound is studied for its potential anti-inflammatory, analgesic, and antimicrobial properties. Researchers are exploring its efficacy and safety profiles in preclinical and clinical studies.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of (4E)-4-[(4-chloro-3-nitrophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one involves its interaction with specific molecular targets in biological systems. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-[(4-chlorophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one
- (4E)-4-[(4-nitrophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one
- (4E)-4-[(4-bromophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one
Uniqueness
Compared to similar compounds, (4E)-4-[(4-chloro-3-nitrophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one is unique due to the presence of both chloro and nitro substituents on the phenyl ring. These substituents can significantly influence the compound’s reactivity, biological activity, and physicochemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4E)-4-[(4-chloro-3-nitrophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3/c1-11-14(9-12-7-8-15(18)16(10-12)21(23)24)17(22)20(19-11)13-5-3-2-4-6-13/h2-10H,1H3/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWQXMBSRHTZON-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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